molecular formula C30H36N6O9 B13658871 Cathepsin G

Cathepsin G

Cat. No.: B13658871
M. Wt: 624.6 g/mol
InChI Key: LKDMKWNDBAVNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin G is a serine protease enzyme encoded by the CTSG gene in humans. It belongs to the chymotrypsin family of proteases and is stored in the azurophil granules of neutrophils. This compound plays a crucial role in the immune system by eliminating intracellular pathogens and breaking down tissues at inflammatory sites. It also has anti-inflammatory properties and is involved in various physiological processes, including the regulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is harvested, and the enzyme is extracted and purified through a series of filtration and chromatographic steps. The final product is formulated and stored under conditions that maintain its stability and activity .

Chemical Reactions Analysis

Types of Reactions

Cathepsin G undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It exhibits both trypsin-like and chymotrypsin-like activities, allowing it to cleave peptide bonds formed by the carboxyl group of positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include specific substrates that mimic its natural targets, such as synthetic peptides. The reactions are typically carried out under physiological conditions, with optimal activity observed at neutral to slightly alkaline pH .

Major Products

The major products formed from reactions catalyzed by this compound are smaller peptide fragments resulting from the cleavage of larger protein substrates. These fragments can further participate in various biological processes, including immune responses and tissue remodeling .

Scientific Research Applications

Cathepsin G has a wide range of scientific research applications:

Mechanism of Action

Cathepsin G exerts its effects through proteolytic cleavage of specific substrates. It targets peptide bonds within proteins, leading to their degradation. The enzyme’s activity is regulated by a catalytic triad composed of aspartate, histidine, and serine residues. This compound modulates immune responses by activating cytokines and chemokines, which recruit and activate immune cells at sites of infection or injury .

Comparison with Similar Compounds

Cathepsin G is often compared with other serine proteases, such as neutrophil elastase and proteinase 3. While all three enzymes are involved in immune responses and inflammation, this compound is unique in its dual substrate specificity, combining trypsin-like and chymotrypsin-like activities. This allows it to cleave a broader range of peptide bonds compared to its counterparts .

Similar Compounds

This compound’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes make it a valuable target for therapeutic research and a versatile tool in scientific studies.

Properties

Molecular Formula

C30H36N6O9

Molecular Weight

624.6 g/mol

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)

InChI Key

LKDMKWNDBAVNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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